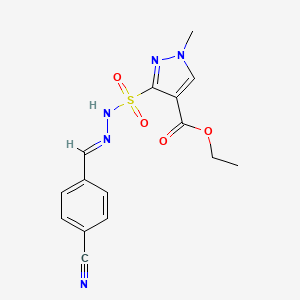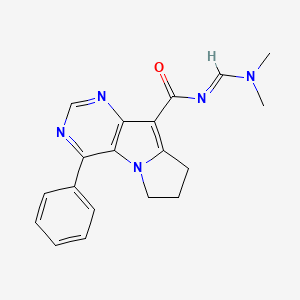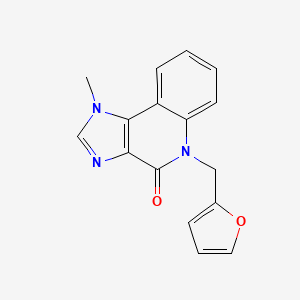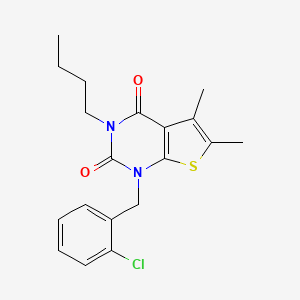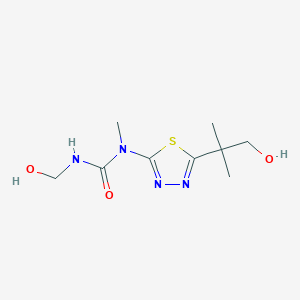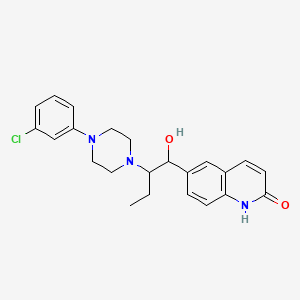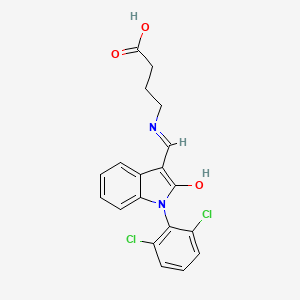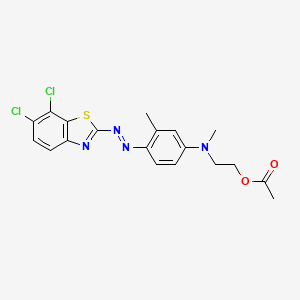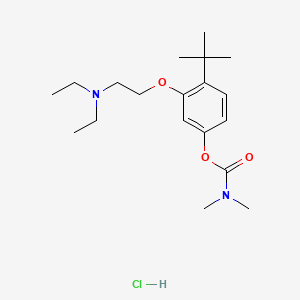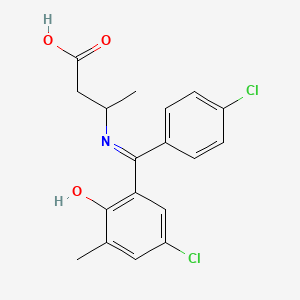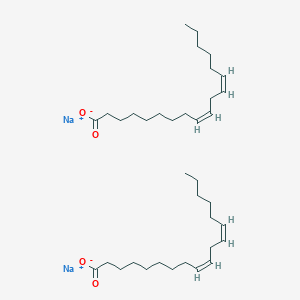
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester is a synthetic compound derived from L-glutamic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It features a sulfonyl group attached to a phenyl ring, which is further connected to an ethoxycarbonyl group, making it a versatile molecule for various chemical reactions and modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester typically involves multiple steps. One common method starts with the protection of the amino and carboxyl groups of L-glutamic acid. The protected glutamic acid is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group. The ethoxycarbonyl group is introduced through a subsequent reaction with ethyl chloroformate. Finally, the dimethyl ester is formed by esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent purification steps, ensures the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxycarbonyl group.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially modifying their function. The ethoxycarbonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
相似化合物的比较
Similar Compounds
L-Glutamic acid benzyl ester: Another esterified derivative of L-glutamic acid used in protein modifications.
N-Boc-L-glutamic acid α-tert-butyl ester: A protected form of L-glutamic acid used in peptide synthesis.
Dimethyl-L-N-stearoyl glutamate: A similar ester used in the formation of nanostructures
Uniqueness
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester is unique due to its combination of functional groups, which allows for diverse chemical modifications and applications. The presence of both sulfonyl and ethoxycarbonyl groups provides versatility in chemical reactions, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
81865-26-1 |
|---|---|
分子式 |
C16H22N2O8S |
分子量 |
402.4 g/mol |
IUPAC 名称 |
dimethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]pentanedioate |
InChI |
InChI=1S/C16H22N2O8S/c1-4-26-16(21)17-11-5-7-12(8-6-11)27(22,23)18-13(15(20)25-3)9-10-14(19)24-2/h5-8,13,18H,4,9-10H2,1-3H3,(H,17,21)/t13-/m0/s1 |
InChI 键 |
RVXPTLLPMARPBX-ZDUSSCGKSA-N |
手性 SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
规范 SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


